molecular formula C23H23N5O2 B2997964 1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 896638-67-8

1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2997964
M. Wt: 401.47
InChI Key: JLXTWDAHSPQXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Cholinesterase and Aβ-Aggregation Inhibitors

A study highlights the design and synthesis of 2,4-disubstituted pyrimidine derivatives, which include similar compounds to our subject, as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds target multiple pathological routes in Alzheimer's disease by inhibiting cholinesterase activity and preventing the aggregation of Aβ fibrils, a hallmark of Alzheimer's pathology (Mohamed et al., 2011).

Histamine H4 Receptor Ligands

Another research focused on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R), indicating their potential in treating inflammatory conditions and pain through the optimization of the core pyrimidine moiety and the methylpiperazine group. These findings suggest the versatility of the pyrimidine-based compounds in modulating immune responses and pain perception (Altenbach et al., 2008).

Antimicrobial Activity

The antimicrobial properties of novel pyrimidine derivatives, including similar compounds, were explored, showcasing their potential as antimicrobial agents. This indicates the broad applicability of such compounds in addressing microbial infections, highlighting the chemical versatility and potential pharmacological benefits of pyrimidine-based compounds (Al-Haiza et al., 2003).

Anticancer and Anti-5-Lipoxygenase Agents

Research into pyrazolopyrimidines derivatives revealed their efficacy as anticancer and anti-5-lipoxygenase agents, suggesting the potential use of pyrimidine derivatives in cancer therapy and as anti-inflammatory agents. This underscores the compound's role in developing therapeutics targeting cancer cell proliferation and inflammation-related disorders (Rahmouni et al., 2016).

Selective Aldose Reductase Inhibitors

Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, showing activity in the micromolar/submicromolar range. These compounds, possessing antioxidant properties, especially those with catechol derivatives, demonstrate a novel class of selective inhibitors potentially beneficial for managing diabetic complications (La Motta et al., 2007).

properties

IUPAC Name

6-benzyl-5-(4-methylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-25-11-13-26(14-12-25)23(30)19-15-18-21(28(19)16-17-7-3-2-4-8-17)24-20-9-5-6-10-27(20)22(18)29/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXTWDAHSPQXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

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